molecular formula C7H8N4 B1347577 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 7752-54-7

7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B1347577
CAS RN: 7752-54-7
M. Wt: 148.17 g/mol
InChI Key: KSOREMDAQHJJKY-UHFFFAOYSA-N
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Description

7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound with the empirical formula C7H8N4. It has a molecular weight of 148.17 . This compound is a solid in form .


Synthesis Analysis

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The process involves methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .


Molecular Structure Analysis

The SMILES string representation of this compound is Cn1ccc2c(N)ncnc12 . This provides a compact textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid in form . All the potent compounds from this series have a ClogP value less than 4 and molecular weight less than 400 .

Mechanism of Action

Target of Action

The primary target of 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway. This pathway is involved in processes such as cell growth, cell proliferation, and immune response .

Mode of Action

7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, thereby inhibiting its activity. This inhibition prevents the phosphorylation and activation of STAT proteins, which are the downstream effectors in the JAK-STAT pathway .

Biochemical Pathways

The compound primarily affects the JAK-STAT signaling pathway . By inhibiting JAK1, it disrupts the activation of STAT proteins, preventing them from translocating to the nucleus and initiating the transcription of target genes . This can lead to a decrease in the production of inflammatory cytokines and other mediators of immune response .

Pharmacokinetics

It’s worth noting that the compound’s molecular weight is less than 400, and it has a clogp value less than 4 . These properties suggest that the compound may have good bioavailability and drug-likeness .

Result of Action

The inhibition of JAK1 by 7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine can lead to a reduction in the production of inflammatory cytokines . This can result in an anti-inflammatory effect, making the compound potentially useful in the treatment of diseases characterized by excessive inflammation or overactive immune response .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

The development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as BTK inhibitors for the treatment of Rheumatoid Arthritis has been suggested . This indicates potential future directions for research and therapeutic applications of this compound.

properties

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-3-2-5-6(8)9-4-10-7(5)11/h2-4H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOREMDAQHJJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295498
Record name 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine

CAS RN

7752-54-7
Record name 7752-54-7
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Record name 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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